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Introduction

Dibromodifluoromethane (CBrzF2), also known as Halon 1202, is a halogenated methane
derivative with notable chemical and physical properties. A comprehensive understanding of its
thermochemical data is crucial for various applications, including its use as a fire suppressant,
its role in atmospheric chemistry, and its potential as a reagent in chemical synthesis. This
technical guide provides a detailed overview of the key thermochemical properties of
Dibromodifluoromethane, outlines the experimental and computational methodologies used
to determine these values, and presents the data in a clear, accessible format for scientific
professionals.

Core Thermochemical Data

The fundamental thermochemical properties of Dibromodifluoromethane are summarized in
the tables below. These values are essential for modeling chemical reactions, predicting
reaction spontaneity and equilibrium, and understanding the energy balance of systems
involving this compound.

Table 1: Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation (AfH®) is the change in enthalpy when one mole of a
compound is formed from its constituent elements in their standard states.
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AfH°
Chemical IUPAC CAS Data
State (298.15 K)
Formula Name Number Source
[kd/mol]
Active
Dibromodifluo Thermochemi
CBr2F2 75-61-6 Gas -337.5+2.5
romethane cal Tables
(ATCT)

Table 2: Standard Molar Entropy and Molar Heat
Capacity

Standard molar entropy (S°) is a measure of the randomness or disorder of a substance, while
molar heat capacity (Cp) is the amount of heat required to raise the temperature of one mole of
a substance by one degree Celsius at constant pressure.

Property Value Units Data Source
Standard
Standard Molar Thermodynamic
325.3 J/mol-K _
Entropy (S°) Properties of

Chemical Substances

Standard
Molar Heat Capacity Thermodynamic
77.0 J/mol-K )
(Cp) Properties of

Chemical Substances

Table 3: Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change that occurs when a specific bond is
broken homolytically. The values presented below are average bond energies and are not
specific to Dibromodifluoromethane but provide a reasonable approximation.
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Average Bond

Bond Dissociation Energy Data Source

[kd/mol]
C-F 485 General Chemistry Textbooks
C-Br 276 General Chemistry Textbooks

Methodologies for Determination of
Thermochemical Data

The thermochemical data presented in this guide are determined through a combination of
experimental techniques and computational methods.

Experimental Protocols

1. Combustion Calorimetry:

Combustion calorimetry is a primary experimental method for determining the enthalpy of
formation of organic compounds. For halogenated compounds like Dibromodifluoromethane,
the procedure requires special considerations to ensure complete combustion and accurate
analysis of the products.

e Principle: A known mass of the substance is completely combusted in a high-pressure
oxygen atmosphere within a sealed container called a bomb calorimeter. The heat released
by the combustion reaction is absorbed by the surrounding water bath, and the temperature
change is precisely measured.

e Generalized Protocol:

o Aweighed sample of liquid Dibromodifluoromethane is sealed in a sample holder (e.qg.,
a gelatin capsule).

o The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen.
A small, known amount of water is often added to the bomb to dissolve the acid gases
produced.
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o The bomb is submerged in a known mass of water in an insulated container (the
calorimeter).

o The initial temperature of the water is recorded.
o The sample is ignited by passing an electric current through a fuse wire.

o The temperature of the water is monitored until it reaches a maximum and then begins to
cool. The temperature change (AT) is determined by extrapolating the cooling curve back
to the time of ignition.

o The heat released by the combustion (g_combustion) is calculated using the total heat
capacity of the calorimeter and the temperature change.

o The combustion products are carefully analyzed to determine the extent of reaction and to
check for incomplete combustion. For CBrzFz, the expected products are COz, HF, and
Br2. The amounts of these products are quantified.

o The standard enthalpy of combustion is calculated from the heat of reaction and the mass
of the sample.

o The standard enthalpy of formation is then calculated using Hess's Law, from the standard
enthalpy of combustion and the known standard enthalpies of formation of the combustion
products (CO2z and HF).

Logical Flow of Combustion Calorimetry:

Experimental Setup Measurement t Analysis & Calculation

Click to download full resolution via product page

Figure 1: Workflow for determining enthalpy of formation via combustion calorimetry.
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Computational Protocols

1. Ab Initio Quantum Chemical Methods:

High-level ab initio quantum chemical calculations are powerful tools for predicting the
thermochemical properties of molecules with high accuracy. The Active Thermochemical Tables
(ATcT) approach, a source for the enthalpy of formation cited in this guide, combines
experimental data with the results of sophisticated theoretical calculations to produce a self-
consistent and highly accurate set of thermochemical values.

e Principle: These methods solve the Schroédinger equation for a molecule to determine its
electronic structure and energy. From the calculated total energy, various thermochemical
properties can be derived.

» Generalized Protocol (for Enthalpy of Formation):

o Geometry Optimization: The three-dimensional structure of the Dibromodifluoromethane
molecule is optimized to find the lowest energy conformation. This is typically done using
methods like Density Functional Theory (DFT) or Mgller-Plesset perturbation theory (MP2)
with a suitable basis set.

o Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure
are calculated to confirm that it is a true minimum on the potential energy surface (no
imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE).

o High-Accuracy Single-Point Energy Calculation: A more accurate single-point energy
calculation is performed on the optimized geometry using a higher level of theory, such as
Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and a
larger basis set.

o Calculation of Total Atomization Energy: The total atomization energy (TAE) is calculated
by subtracting the energies of the constituent atoms (in their ground electronic states) from
the total energy of the molecule.

o Derivation of Enthalpy of Formation: The gas-phase enthalpy of formation at 0 K is
calculated from the TAE and the known experimental enthalpies of formation of the
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gaseous atoms. This value is then corrected to 298.15 K using the calculated vibrational
frequencies and standard thermodynamic relations.

Relationship between Computational Steps for Enthalpy of Formation:

Geometry Optimization

'y

Vibrational Frequency Calculation High-Accuracy Energy Calculation

'

Total Atomization Energy

'

Enthalpy of Formation

Click to download full resolution via product page

Figure 2: Logical flow of ab initio calculation for enthalpy of formation.

Disclaimer

The thermochemical data and methodologies presented in this document are intended for
informational purposes for a scientific audience. While the data is compiled from reputable
sources, users should consult the primary literature for detailed experimental and
computational specifics. The bond dissociation energies are average values and may not
precisely reflect the values for Dibromodifluoromethane.

 To cite this document: BenchChem. [Thermochemical Profile of Dibromodifluoromethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204443#thermochemical-data-for-
dibromodifluoromethane]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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